molecular formula C16H14N4O2 B12004676 N'-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B12004676
M. Wt: 294.31 g/mol
InChI Key: MVZZXPCPPJSJLY-DJKKODMXSA-N
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Description

N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

4-Methoxybenzaldehyde+1H-Benzimidazole-6-carbohydrazideN’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide\text{4-Methoxybenzaldehyde} + \text{1H-Benzimidazole-6-carbohydrazide} \rightarrow \text{N'-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide} 4-Methoxybenzaldehyde+1H-Benzimidazole-6-carbohydrazide→N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Industrial Production Methods

In industrial settings, the production of N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)aniline: A related Schiff base compound with similar structural features.

    N-(4-Methoxybenzylidene)-4-aminobenzoic acid: Another Schiff base with distinct functional groups.

    N-(4-Methoxybenzylidene)isonicotinohydrazone: A compound with similar structural motifs but different biological activities.

Uniqueness

N’-(4-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)12-4-7-14-15(8-12)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+

InChI Key

MVZZXPCPPJSJLY-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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